![molecular formula C15H14ClN B14334011 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline CAS No. 106797-82-4](/img/structure/B14334011.png)
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is an organic compound with the molecular formula C15H14ClN It is a derivative of aniline, where the amino group is substituted with a 4-chlorophenyl and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline typically involves the reaction of 4-chlorobenzaldehyde with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones, chlorinated quinones.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Methoxy-substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the production of dyes, pigments, and other aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Chlorophenyl)ethenyl]quinoline: Similar structure but with a quinoline ring instead of an aniline group.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A chlorinated derivative with additional chlorine atoms.
6-((E)-2-{4-[2-(4-Chlorophenyl)ethenyl]phenyl}vinyl)-4,5-dihydropyridazin-3(2H)-one: A more complex structure with additional functional groups.
Uniqueness
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both an ethenyl and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
106797-82-4 |
|---|---|
Molekularformel |
C15H14ClN |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14ClN/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,1H3 |
InChI-Schlüssel |
OYVQMILFIVPOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)


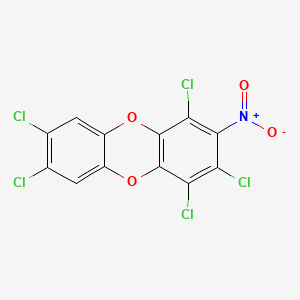
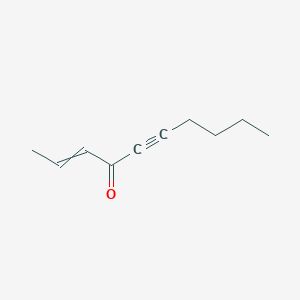

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
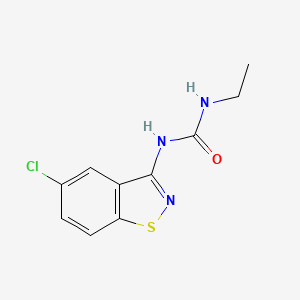
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
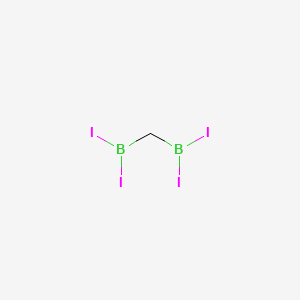

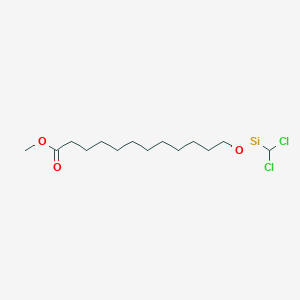
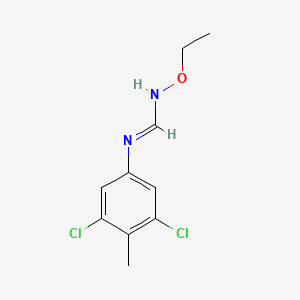
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
